molecular formula C25H17BrFNO5 B11570481 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11570481
M. Wt: 510.3 g/mol
InChI Key: HRHZENYWDVSLKV-UHFFFAOYSA-N
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Description

1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Bromination: Introduction of the bromo group on the phenyl ring.

    Hydroxylation and Methoxylation: Functionalization of the phenyl ring with hydroxyl and methoxy groups.

    Formation of Chromeno[2,3-c]pyrrole Core: Cyclization reactions to form the chromeno[2,3-c]pyrrole core structure.

    Fluorophenyl Methylation: Introduction of the fluorophenyl methyl group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents for each reaction step.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Halogen substitution reactions, particularly involving the bromo group.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

    Coupling Reagents: Palladium catalysts, copper catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Interference with cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Uniqueness

The uniqueness of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H17BrFNO5

Molecular Weight

510.3 g/mol

IUPAC Name

1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(4-fluorophenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H17BrFNO5/c1-32-19-11-14(10-17(26)23(19)30)21-20-22(29)16-4-2-3-5-18(16)33-24(20)25(31)28(21)12-13-6-8-15(27)9-7-13/h2-11,21,30H,12H2,1H3

InChI Key

HRHZENYWDVSLKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=O)N2CC4=CC=C(C=C4)F)OC5=CC=CC=C5C3=O)Br)O

Origin of Product

United States

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